molecular formula C13H13BrO B15304302 6-(3-Bromophenyl)spiro[3.3]heptan-2-one

6-(3-Bromophenyl)spiro[3.3]heptan-2-one

Katalognummer: B15304302
Molekulargewicht: 265.14 g/mol
InChI-Schlüssel: KJJBNQMACAKFKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Bromophenyl)spiro[33]heptan-2-one is a chemical compound characterized by a spirocyclic structure, where a bromophenyl group is attached to a heptanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one typically involves the reaction of a bromophenyl derivative with a suitable spirocyclic precursor. One common method involves the use of a Grignard reagent, where 3-bromophenylmagnesium bromide reacts with a spirocyclic ketone under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Bromophenyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(3-Bromophenyl)spiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure may influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3-Bromophenyl)spiro[3.3]heptan-2-one is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which imparts distinct reactivity and potential biological activity compared to its analogs .

Eigenschaften

Molekularformel

C13H13BrO

Molekulargewicht

265.14 g/mol

IUPAC-Name

6-(3-bromophenyl)spiro[3.3]heptan-2-one

InChI

InChI=1S/C13H13BrO/c14-11-3-1-2-9(4-11)10-5-13(6-10)7-12(15)8-13/h1-4,10H,5-8H2

InChI-Schlüssel

KJJBNQMACAKFKR-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CC(=O)C2)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.